molecular formula C16H20N2O3S2 B12692485 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil CAS No. 137897-87-1

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil

Katalognummer: B12692485
CAS-Nummer: 137897-87-1
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: VIRAKHGYHAXNKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil is a synthetic compound that belongs to the class of thiouracil derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both hydroxyethoxy and phenylthio groups in its structure makes it a unique molecule with specific chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiouracil and phenylthiol.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiouracil ring or the phenylthio group.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Modified thiouracil derivatives.

    Substitution Products: Compounds with different substituents at the hydroxyethoxy position.

Wissenschaftliche Forschungsanwendungen

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of thyroid disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in thyroid hormone synthesis, thereby affecting thyroid function.

    Pathways: It may inhibit the activity of thyroid peroxidase, an enzyme crucial for the production of thyroid hormones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: A similar compound with a pyrimidine ring instead of a thiouracil ring.

    2-Nitro-1-((2-hydroxyethoxy)methyl)imidazole: An acyclonucleoside analogue with a different core structure.

Uniqueness

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

137897-87-1

Molekularformel

C16H20N2O3S2

Molekulargewicht

352.5 g/mol

IUPAC-Name

1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H20N2O3S2/c1-2-6-13-14(20)17-16(22)18(11-21-10-9-19)15(13)23-12-7-4-3-5-8-12/h3-5,7-8,19H,2,6,9-11H2,1H3,(H,17,20,22)

InChI-Schlüssel

VIRAKHGYHAXNKS-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.